molecular formula C10H3BrClF3O2 B11471172 8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one

8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11471172
M. Wt: 327.48 g/mol
InChI Key: DSNBTBOPOMXYKG-UHFFFAOYSA-N
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Description

8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-(trifluoromethyl)chromen-4-one and brominating agents.

    Bromination: The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted chromenones with various functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromenones.

Scientific Research Applications

8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Investigated for its potential use in organic electronics and photonics.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-6-chloro-2-methylchromen-4-one
  • 8-bromo-6-chloro-2-pentylchromen-4-one
  • 8-bromo-6-trifluoromethoxyquinoline

Uniqueness

8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C10H3BrClF3O2

Molecular Weight

327.48 g/mol

IUPAC Name

8-bromo-6-chloro-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C10H3BrClF3O2/c11-6-2-4(12)1-5-7(16)3-8(10(13,14)15)17-9(5)6/h1-3H

InChI Key

DSNBTBOPOMXYKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(O2)C(F)(F)F)Br)Cl

Origin of Product

United States

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